REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9].[C:10](#[N:13])[CH:11]=[CH2:12]>O.C(OCC)(=O)C>[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH2:12][CH2:11][C:10]#[N:13]
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Name
|
|
Quantity
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0.74 g
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Type
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reactant
|
Smiles
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CNC1=C(C=CC=C1)O
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Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
The organic layer was then washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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was dried over MgSO4
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Type
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FILTRATION
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Details
|
After filtration and concentration
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Type
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CUSTOM
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Details
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the residue was purified via silica gel flash column chromatography
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Type
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WASH
|
Details
|
eluting with 20% ethyl acetate in hexane
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Name
|
|
Type
|
product
|
Smiles
|
CNC1=C(OCCC#N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: CALCULATEDPERCENTYIELD | 378.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |